N-(1H-1,3-BENZODIAZOL-2-YL)-2-[2-(2-FLUOROPHENYL)ACETAMIDO]-3-METHYLPENTANAMIDE
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Description
N-(1H-1,3-BENZODIAZOL-2-YL)-2-[2-(2-FLUOROPHENYL)ACETAMIDO]-3-METHYLPENTANAMIDE is a useful research compound. Its molecular formula is C21H23FN4O2 and its molecular weight is 382.439. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Compounds featuring dimethoxyphenyl, thienyl, and thiazole groups have been synthesized and structurally analyzed for their potential in various applications. For instance, a study on the synthesis, crystal structure, and Hirshfeld surface analysis of a related compound emphasizes the importance of such analyses for understanding intermolecular interactions, which are crucial for designing materials with specific properties (Prabhuswamy et al., 2016).
Biological Activities
Research into the biological activity of thiazole and thiophene derivatives has identified compounds with promising antioxidant, antimicrobial, and antitumor properties. For example, novel arylazothiazole disperse dyes containing selenium demonstrated high efficiency in in vitro screening for antioxidant and antitumor activities (Khalifa et al., 2015). Additionally, certain thiazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, indicating their potential for therapeutic applications (Atta & Abdel‐Latif, 2021).
Materials Science Applications
In the field of materials science, the incorporation of thiazole and thiophene units into polymers and dyes has been explored for their electrochromic properties and stability. For instance, polymers containing thiazole units have shown enhanced redox stability and electrochromic performance, making them suitable for applications in smart windows and displays (Wang & Hsiao, 2014).
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-[[2-(2-fluorophenyl)acetyl]amino]-3-methylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O2/c1-3-13(2)19(25-18(27)12-14-8-4-5-9-15(14)22)20(28)26-21-23-16-10-6-7-11-17(16)24-21/h4-11,13,19H,3,12H2,1-2H3,(H,25,27)(H2,23,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWINAUQXZIDCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=NC2=CC=CC=C2N1)NC(=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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